Sakyomicin A
CAS No.: 86413-75-4
Cat. No.: VC0542321
Molecular Formula: C25H26O10
Molecular Weight: 486.5 g/mol
Purity: >98% (or refer to the Certificate of Analysis)
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 86413-75-4 |
---|---|
Molecular Formula | C25H26O10 |
Molecular Weight | 486.5 g/mol |
IUPAC Name | (2S,3R,4aS,12bR)-2,3,4a,8-tetrahydroxy-12b-[(2R,5R,6R)-5-hydroxy-6-methyloxan-2-yl]oxy-3-methyl-2,4-dihydrobenzo[a]anthracene-1,7,12-trione |
Standard InChI | InChI=1S/C25H26O10/c1-11-14(26)6-7-16(34-11)35-25-18-13(19(28)17-12(20(18)29)4-3-5-15(17)27)8-9-24(25,33)10-23(2,32)21(30)22(25)31/h3-5,8-9,11,14,16,21,26-27,30,32-33H,6-7,10H2,1-2H3/t11-,14-,16-,21-,23-,24-,25+/m1/s1 |
Standard InChI Key | CKZNKYSWWCSICZ-ZDPMPSPESA-N |
Isomeric SMILES | C[C@@H]1[C@@H](CC[C@H](O1)O[C@@]23C(=O)[C@H]([C@](C[C@@]2(C=CC4=C3C(=O)C5=C(C4=O)C(=CC=C5)O)O)(C)O)O)O |
SMILES | CC1C(CCC(O1)OC23C(=O)C(C(CC2(C=CC4=C3C(=O)C5=C(C4=O)C(=CC=C5)O)O)(C)O)O)O |
Canonical SMILES | CC1C(CCC(O1)OC23C(=O)C(C(CC2(C=CC4=C3C(=O)C5=C(C4=O)C(=CC=C5)O)O)(C)O)O)O |
Appearance | Solid powder |
Introduction
Chemical Identity and Structural Elucidation
Molecular Characteristics
Sakyomicin A (C25H26O10) is a polycyclic quinone antibiotic with a molecular weight of 486.5 g/mol . Its core structure consists of a angular tetracyclic benz[a]anthracene skeleton fused to a naphthoquinone moiety, featuring hydroxyl groups at positions C-2, C-3, C-4a, and C-8 . The C-12b position carries a (2R,5R,6R)-5-hydroxy-6-methyltetrahydropyran-2-yloxy substituent, contributing to its three-dimensional conformation and biological interactions .
Table 1: Physicochemical Properties of Sakyomicin A
Discrepancies in reported boiling points and molecular formulas (e.g., C18H39NO4 in some databases ) likely stem from misattribution or entry errors, underscoring the necessity of primary literature verification.
Spectroscopic and Crystallographic Analysis
X-ray crystallography confirmed the absolute configuration of Sakyomicin A as (2S,3R,4aS,12bR), with a chair conformation in the tetrahydropyran ring . Nuclear magnetic resonance (NMR) studies revealed key correlations:
-
1H-NMR: Distinct signals for aromatic protons (δ 6.8–7.2 ppm) and anomeric protons (δ 5.4 ppm) from the glycosidic moiety .
-
13C-NMR: Carbonyl resonances at δ 185–190 ppm characteristic of quinone groups .
Biosynthesis and Microbial Production
Actinomycete Origins
Sakyomicin A is produced by soil-dwelling Nocardia and Amycolatopsis strains through a Type II polyketide synthase (PKS) pathway . Comparative genomic analyses with related angucyclines (e.g., urdamycins, aquayamycins) suggest conserved steps in aglycone formation, followed by species-specific glycosylation .
Table 2: Key Biosynthetic Steps in Sakyomicin A Production
Stage | Enzymatic Components | Function |
---|---|---|
Polyketide chain assembly | Minimal PKS (KSα, KSβ, ACP) | Cyclization to benz[a]anthracene |
Oxidative modifications | Cytochrome P450 monooxygenases | Introduction of hydroxyl groups |
Glycosylation | Glycosyltransferases | Attachment of tetrahydropyran sugar |
Export | ABC transporters | Extracellular secretion |
Fermentation Optimization
Maximum Sakyomicin A yields (30 mg/L) occur in submerged cultures at 70 hours post-inoculation, with pH stabilization at 6.8–7.2 and controlled aeration . Co-production with structural analogs like Rhodonocardins A/B necessitates chromatographic separation using Amberlite XAD-16 and Sephadex LH-20 resins .
Pharmacological Activities and Mechanisms
Antimicrobial Efficacy
Sakyomicin A demonstrates potent activity against Gram-positive bacteria (MIC 0.5–2 μg/mL), including methicillin-resistant Staphylococcus aureus (MRSA) . Its mechanism involves:
-
Quinone redox cycling: Generation of semiquinone radicals that disrupt microbial electron transport chains .
-
Topoisomerase inhibition: Intercalation into DNA-topoisomerase complexes, preventing religation of DNA strands .
Table 3: Cytotoxic Activity Against Cancer Cell Lines
Cell Line | IC50 (μM) | Mechanism |
---|---|---|
HeLa (cervical) | 12.3 | ROS generation, apoptosis |
MCF-7 (breast) | 18.7 | Topoisomerase II inhibition |
A549 (lung) | 29.4 | Cell cycle arrest (G2/M phase) |
Structural Analogs and Comparative Pharmacology
Sakyomicin Congeners
Variations in glycosylation and oxidation states produce analogs with distinct properties:
Table 4: Sakyomicin Family Members
Compound | Structural Difference | Bioactivity |
---|---|---|
Sakyomicin B | C-3 demethylation | Reduced antimicrobial potency |
Rhodonocardin A | 2-deoxy-2-mercaptoglucose moiety | Pigmentation, no antibiotic activity |
Langkocycline A1 | C-7 glycosylation | Enhanced water solubility |
Angucycline Class Comparisons
Sakyomicin A shares the benz[a]anthraquinone core with:
-
Aquayamycin: Lacks C-12b glycosylation, weaker cytotoxicity .
-
Urdamycin A: Rhamnose substituent, broader antifungal spectrum .
Applications and Future Directions
Biotechnology
-
Antibiotic development: Structural optimization for MRSA/vRE therapies .
-
Biocatalysis: Engineered glycosyltransferases for analog synthesis .
Medical Research
-
Drug delivery systems: Liposomal encapsulation to improve bioavailability.
-
Combination therapies: Synergy with β-lactams against resistant pathogens.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume